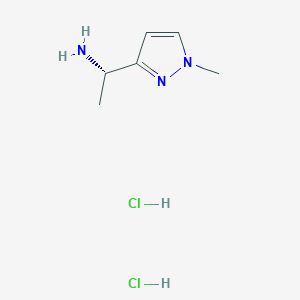
(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene, also known as 1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene or 1-Azido-DFT, is a versatile chemical compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a molecular weight of 181.07 g/mol and a melting point of -30 °C. It is a highly reactive compound and can be used as a reagent for the synthesis of a variety of molecules. Its unique structure and reactivity make it an ideal reagent for organic synthesis, particularly in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis of Retinoid X Receptor-selective Retinoids
Retinoid X receptors (RXRs) play a critical role in the regulation of various biological processes. The development of RXR agonists for the treatment of diseases like non-insulin-dependent diabetes mellitus (NIDDM) involves the synthesis of compounds with tetrahydronaphthalene cores. Highly convergent syntheses employing tetrahydronaphthalene derivatives, as seen in the preparation of potent RXR agonists, highlight the utility of such compounds in medicinal chemistry (Faul et al., 2001).
Asymmetric Epoxidation of Alkenes
The catalytic activity of complexes involving tetrahydronaphthalene derivatives demonstrates their importance in asymmetric synthesis. For instance, a dichlororuthenium(IV) complex containing a tetrahydronaphthalene moiety exhibits remarkable catalytic activity toward the enantioselective epoxidation of alkenes. This application underscores the relevance of tetrahydronaphthalene derivatives in developing catalysts for producing optically active compounds, essential in pharmaceuticals and fine chemicals (Zhang et al., 2001).
Preparation of Polyfluoroazepines
In the realm of heterocyclic chemistry, tetrahydronaphthalene derivatives serve as precursors for the synthesis of polyfluoroazepines. These compounds find applications in materials science and have potential utility in electronic and optical materials due to their unique electronic properties (Barlow et al., 1982).
Fuel Surrogate Components
Tetrahydronaphthalene, or tetralin, is utilized as a component in transportation fuel surrogates. Its combustion characteristics are studied to improve fuel formulations, enhancing efficiency and reducing emissions in internal combustion engines. The detailed study of tetralin's autoignition properties at varying temperatures and pressures contributes to the development of cleaner combustion technologies (Raza et al., 2020).
Chemoenzymatic Synthesis
Chemoenzymatic synthesis methods employing tetrahydronaphthalene derivatives demonstrate their versatility in organic synthesis, particularly in preparing compounds with specific stereochemistry. Such methodologies are invaluable for synthesizing biologically active molecules, including receptor agonists and other pharmacologically relevant compounds (Orsini et al., 2002).
Propiedades
IUPAC Name |
(1R)-1-azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)14-15-13/h4-5,10H,1-3H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZGZXWMHRVNOX-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide](/img/structure/B2829147.png)
![3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2829152.png)






![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2829163.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2829165.png)